molecular formula C11H13FO3 B13688249 Ethyl 3-(2-fluorophenyl)-3-hydroxypropanoate

Ethyl 3-(2-fluorophenyl)-3-hydroxypropanoate

Cat. No.: B13688249
M. Wt: 212.22 g/mol
InChI Key: QGUBVBGGDXGMQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(2-fluorophenyl)-3-hydroxypropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group, a fluorophenyl group, and a hydroxypropanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2-fluorophenyl)-3-hydroxypropanoate typically involves the esterification of 3-(2-fluorophenyl)-3-hydroxypropanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by extraction and purification techniques such as recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality of the final product. Additionally, green chemistry principles may be applied to minimize waste and reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-fluorophenyl)-3-hydroxypropanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: 3-(2-fluorophenyl)-3-oxopropanoate.

    Reduction: Ethyl 3-(2-fluorophenyl)-3-hydroxypropanol.

    Substitution: 3-(2-methoxyphenyl)-3-hydroxypropanoate.

Scientific Research Applications

Ethyl 3-(2-fluorophenyl)-3-hydroxypropanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of various derivatives.

    Biology: The compound is studied for its potential biological activities, including its effects on enzyme activity and cell signaling pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs with anti-inflammatory or anticancer properties.

    Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of Ethyl 3-(2-fluorophenyl)-3-hydroxypropanoate involves its interaction with specific molecular targets in biological systems. The hydroxy group can form hydrogen bonds with enzymes or receptors, modulating their activity. The fluorophenyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can lead to changes in cellular processes and signaling pathways, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Ethyl 3-(2-fluorophenyl)-3-hydroxypropanoate can be compared with other similar compounds, such as:

    Ethyl 3-(2-chlorophenyl)-3-hydroxypropanoate: Similar structure but with a chlorine atom instead of fluorine. The presence of chlorine can affect the compound’s reactivity and biological activity.

    Ethyl 3-(2-bromophenyl)-3-hydroxypropanoate: Contains a bromine atom, which can lead to different chemical and biological properties compared to the fluorine-containing compound.

    Ethyl 3-(2-methylphenyl)-3-hydroxypropanoate: The methyl group can influence the compound’s steric and electronic properties, affecting its reactivity and interactions with biological targets.

This compound is unique due to the presence of the fluorine atom, which can enhance its stability and lipophilicity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C11H13FO3

Molecular Weight

212.22 g/mol

IUPAC Name

ethyl 3-(2-fluorophenyl)-3-hydroxypropanoate

InChI

InChI=1S/C11H13FO3/c1-2-15-11(14)7-10(13)8-5-3-4-6-9(8)12/h3-6,10,13H,2,7H2,1H3

InChI Key

QGUBVBGGDXGMQS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=CC=CC=C1F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.